2-amino-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-amino-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-11-9(12)7-5-3-2-4-6(5)13-8(7)10/h2-4,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJPAUVICSRWMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Reaction as the Core Synthetic Route
The primary synthetic strategy for this class of compounds, including 2-amino-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, is the Gewald reaction . This involves the condensation of a ketone, an activated nitrile, and elemental sulfur under basic or neutral conditions to form the thiophene ring system.
- Reactants: Cyclopentanone (as the ketone), malononitrile or cyanoacetate derivatives (as activated nitriles), elemental sulfur
- Solvent: Ethanol or 1,4-dioxane
- Base: Triethylamine or morpholine
- Temperature: Ambient to reflux (30°C to 80°C)
- Reaction time: 2 to 8 hours
- Work-up: Precipitation by pouring into ice-water mixture, filtration, washing, and recrystallization from ethanol or dioxane.
Stepwise Synthesis Outline
Alternative Synthetic Routes
- Reaction of cyclopentanone with malononitrile and sulfur in presence of morpholine base at 30°C for 8 hours yields thiophene derivatives which can be further functionalized to carboxamide derivatives by reaction with methylamine.
- Use of 1,4-dioxane as solvent and triethylamine as base under reflux conditions for 2 hours can also afford thiophene intermediates ready for amidation.
Industrial Scale Considerations
- Continuous flow reactors can be employed to improve reaction control and scalability.
- Catalytic systems may be optimized for sulfur activation and base catalysis to enhance yield and reduce reaction time.
- Refluxing in ethanol with glacial acetic acid has been reported to improve amine precursor cyclization efficiency.
Detailed Reaction Mechanism Insights
- The Gewald reaction proceeds via initial Knoevenagel condensation between the ketone and activated nitrile.
- Elemental sulfur then reacts to form a thiolate intermediate, which cyclizes to form the thiophene ring.
- Subsequent amidation involves nucleophilic attack of methylamine on the ester or activated carboxyl intermediate to form the N-methyl carboxamide.
Comparative Data Table of Preparation Conditions
| Parameter | Method A (Ethanol + Morpholine) | Method B (1,4-Dioxane + Triethylamine) | Method C (Ethanol + Glacial Acetic Acid) |
|---|---|---|---|
| Ketone Source | Cyclopentanone | Cyclopentanone | Cyclopentanone |
| Nitrile Source | Malononitrile or ethyl cyanoacetate | Cyanoacetanilide or ethyl acetoacetate | Aryl aldehydes/ketones (for amine precursor) |
| Sulfur | Elemental sulfur (stoichiometric) | Elemental sulfur (stoichiometric) | Elemental sulfur |
| Base | Morpholine (5 mL per 60 mmol substrate) | Triethylamine (1 mL per 0.01 mol) | Glacial acetic acid (catalytic) |
| Temperature | 30°C for 8 h | Reflux for 2 h | Reflux for 5 h |
| Yield | ~70-90% | ~70% | Variable, optimized for amine precursor cyclization |
| Work-up | Filtration, cold water quench, recrystallization | Ice/water quench, filtration, recrystallization | Recrystallization |
Research Findings and Characterization
- Yields for Gewald reaction intermediates range from 70-90% with high purity confirmed by melting points (169-171°C for related compounds) and spectral data (IR, NMR, MS).
- Spectroscopic characterization (1H NMR, 13C NMR, IR) confirms the formation of the thiophene ring and successful amide formation.
- Mass spectrometry (ESI-MS) confirms molecular ion peaks consistent with the target molecule.
- The compound’s stability is enhanced under inert atmosphere storage (N2 or Ar) at 2-8°C.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
Anticonvulsant Activity
Research indicates that derivatives of 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene have shown promising anticonvulsant properties. A study by El-Sharkawy et al. discusses the synthesis of heterocyclic compounds based on this scaffold, which demonstrated significant anticonvulsant and behavioral activity in animal models. The study highlights that these compounds could serve as potential candidates for treating epilepsy and related disorders .
CNS Effects
The compound has been investigated for its central nervous system (CNS) effects, particularly as an antidepressant. The structural features of 2-amino-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide allow it to interact with neurotransmitter systems, potentially offering therapeutic benefits for mood disorders .
Anticancer Potential
Recent studies have identified the compound's potential in cancer therapy. Its derivatives have been shown to inhibit tumor cell growth in various cancer types by targeting specific cellular pathways. For instance, compounds related to this structure have been effective against human tumor cells like KB and IGROV1, showcasing their selective uptake and efficacy in preclinical models .
Building Block for Heterocycles
The unique structure of this compound makes it an excellent building block for synthesizing more complex heterocyclic compounds. Its reactivity allows for modifications that can lead to new derivatives with enhanced biological activities .
Drug Development
The compound serves as a scaffold for developing new pharmaceuticals targeting various diseases. Its ability to be modified chemically opens avenues for creating tailored drugs with specific pharmacological profiles, particularly in oncology and neurology .
Case Studies
Mechanism of Action
The mechanism of action of 2-amino-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiophene ring can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Groups
The compound is compared to derivatives with modifications at the 2-amino or 3-carboxamide positions (Table 1).
Table 1. Structural variations in cyclopenta[b]thiophene derivatives.
Physicochemical Properties
- Solubility : The methyl carboxamide in the target compound improves aqueous solubility (LogP ≈ 1.8) compared to ethyl esters (LogP ≈ 2.5) .
- Thermal Stability : Melting points range from 161°C (carbonitrile, ) to 212°C (tetrahydrobenzo[b]thiophene derivative, ), with the target compound expected near 170–180°C based on analogues .
Biological Activity
2-Amino-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide (CAS No. 666715-71-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.
- Molecular Formula : C₉H₁₂N₂OS
- Molecular Weight : 196.27 g/mol
- IUPAC Name : this compound
- CAS Number : 666715-71-5
Anticonvulsant Activity
Research indicates that derivatives of 2-amino compounds exhibit significant anticonvulsant properties. A study by El-Sharkawy et al. synthesized various heterocyclic compounds based on this structure and evaluated their anticonvulsant activity using animal models. The findings suggested that specific modifications to the cyclopentathiophene structure enhance activity against seizure models .
Antidepressant and Behavioral Effects
The compound has been explored for its potential antidepressant effects. In a study assessing central nervous system (CNS) activities, several derivatives were tested for their ability to modulate neurotransmitter systems associated with mood regulation. The results indicated promising behavioral effects in rodent models, suggesting potential therapeutic applications in treating depression .
Antimicrobial Activity
The biological activity of thiophene derivatives, including this compound, has also been evaluated for antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, indicating their potential as antimicrobial agents .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multi-step reactions that typically include cyclization and functional group modifications. The structure-activity relationship (SAR) studies highlight that modifications at the nitrogen and carboxamide positions significantly influence biological activity.
Table 1: Summary of Synthesis Methods
| Method | Description | Yield |
|---|---|---|
| Microwave-assisted synthesis | Utilizes microwave energy to enhance reaction rates | Up to 85% |
| Traditional heating | Conventional heating methods for cyclization | Varies (50%-70%) |
Case Studies
- Anticonvulsant Study :
- Behavioral Assessment :
- Antimicrobial Evaluation :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-amino-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide?
- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, the parent 2-amino-thiophene scaffold can react with aryl aldehydes/ketones under reflux in ethanol with glacial acetic acid as a catalyst. The product is purified via recrystallization (ethanol/isopropyl alcohol) . Modifications at the carboxamide group (e.g., N-methylation) require careful selection of alkylating agents and protecting groups to avoid side reactions.
Q. How can researchers characterize this compound using spectroscopic techniques?
- Methodological Answer :
- 1H/13C NMR : Key signals include the NH proton (~δ 10-12 ppm for amide), methyl group (δ ~2.5-3.5 ppm), and cyclopentane protons (δ ~1.5-2.5 ppm) .
- IR Spectroscopy : Absorptions at ~3300 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (amide C=O), and ~1250 cm⁻¹ (C-S bond) confirm functional groups .
- LC-MS/HRMS : Molecular ion peaks and isotopic patterns verify molecular weight (e.g., [M+H]+ at m/z 253.08) .
Q. What are the solubility properties of this compound, and how can they influence experimental design?
- Methodological Answer : The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. For biological assays, use DMSO stock solutions (<5% v/v to avoid cytotoxicity). Precipitation issues in aqueous buffers can be mitigated by sonication or co-solvents (e.g., PEG-400) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for derivatives of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction thermodynamics and transition states. For example, ICReDD employs reaction path searches to identify optimal conditions (e.g., solvent polarity, catalyst loading) before experimental validation. This reduces trial-and-error approaches by 30–50% .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Dose-Response Analysis : Ensure consistent testing concentrations (e.g., 1–100 μM) and controls (e.g., vehicle-only).
- Structural Confirmation : Re-characterize compounds from conflicting studies to rule out impurities (e.g., residual solvents in NMR ).
- Assay Standardization : Use validated cell lines (e.g., ATCC-certified) and replicate experiments ≥3 times .
Q. How to design experiments for optimizing reaction conditions (e.g., yield, purity)?
- Methodological Answer : Apply Design of Experiments (DoE) principles:
- Variables : Temperature, solvent ratio, catalyst concentration.
- Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 75°C, ethanol:water 3:1) with minimal runs.
- Validation : Confirm reproducibility via triplicate runs .
Q. What structural modifications enhance the bioactivity of this compound?
- Methodological Answer :
- Core Modifications : Introduce electron-withdrawing groups (e.g., -CN) at position 3 to improve metabolic stability .
- Side-Chain Functionalization : Replace N-methyl with bulkier substituents (e.g., cyclopropyl) to enhance target binding .
- Hybrid Derivatives : Conjugate with bioactive moieties (e.g., oxazole) via amide coupling to exploit dual mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
